![molecular formula C27H45I B1221673 Cholesteryl iodide CAS No. 2930-80-5](/img/structure/B1221673.png)
Cholesteryl iodide
Overview
Description
Synthesis Analysis
The synthesis of cholesteryl iodide and related compounds involves specific chemical reactions and methodologies. For instance, cholesteryl benzoate-ethynylene oligomers were synthesized using a divergence–convergence approach by the Sonogashira–Heck reaction, highlighting the intricate methods involved in creating cholesteryl derivatives (Castruita et al., 2012). Additionally, a generalized synthesis of α-d-cholesterylglycosides utilized one-pot per-O-trimethylsilyl glycosyl iodide glycosidation, showcasing the compound's versatility in synthesis processes (Davis et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through X-ray analysis, revealing the presence of a heavy atom (iodine) which assists in working out the structure of organic molecules containing asymmetric centers (Carlisle & Crowfoot, 1945). This analysis confirms the sterol skeleton's chemical structure and provides new evidence on stereochemical relations.
Chemical Reactions and Properties
This compound participates in various chemical reactions, highlighting its reactivity and the formation of complex structures. For instance, the double bond of cholesteryl tosylates participates in organocuprate substitution reactions, illustrating the compound's reactivity and potential in synthetic chemistry (Posner et al., 1976).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as cholesteryl esters, have been extensively studied. These compounds can exist in crystal, liquid crystal, and liquid states, with their physical state at physiological temperatures being a determinant of their pathogenicity. A systematic study of transition temperatures and enthalpies has provided insights into the phase behavior of cholesteryl esters as a function of chain length and unsaturation (Ginsburg et al., 1986).
Chemical Properties Analysis
The chemical properties of this compound are influenced by its molecular structure and reactivity. The interaction between UV radiation and cholesteric liquid crystals, including mixtures of this compound, showcases the compound's optical properties and the mechanism behind color shifts upon exposure (Haas et al., 1969). This highlights the compound's potential in creating images and its applications in materials science.
Scientific Research Applications
Interaction with UV Radiation in Liquid Crystals
Cholesteryl iodide, in combination with cholesteryl bromide and cholesteryl nonanoafce, has been studied for its interaction with UV radiation in liquid crystals. Haas, Adams, and Wysocki (1969) found that these mixtures exhibit color shifts upon UV exposure, which varies with exposure and composition. This finding is significant for the formation of images using this compound in liquid crystals, providing insights into potential applications in display technologies and optical devices (Haas, Adams, & Wysocki, 1969).
Crystal Structure Analysis
The crystal structure of this compound has been a subject of interest in X-ray crystallography. Carlisle and Crowfoot (1945) conducted an X-ray analysis of this compound, demonstrating the utility of heavy atoms like iodine in determining the structure of organic molecules with multiple asymmetric centers. This analysis has provided valuable insights into the chemical and stereochemical structure of sterol compounds (Carlisle & Crowfoot, 1945).
Photonic Applications in Liquid Crystal Devices
Research by Furumi, Yokoyama, Otomo, and Mashiko (2004) on cholesteric liquid crystal (CLC) devices doped with fluorescent dyes revealed the phototunable photonic bandgap properties of this compound. They found that UV irradiation of these CLC cells leads to changes in the chiral photonic bandgap, enabling control over the laser oscillation wavelength in a wide range. This discovery is pivotal for the development of tunable laser and photonic devices (Furumi, Yokoyama, Otomo, & Mashiko, 2004).
Molecular Role in Pitch Determination
The molecular influence of this compound in determining the pitch of liquid crystal mixtures has been studied by Adams and Haas (1971). They demonstrated that the effective rotary power of this compound is influenced by its environment, affecting the chirality in binary mixtures. This research has implications for the design and optimization of liquid crystal displays and other optical devices (Adams & Haas, 1971).
Nanotechnology and Polysaccharide Nanogels
Akiyama et al. (2007) explored the assembly of cholesteryl derivatives in nanogels, focusing on cholesteryl-bearing mannans. They found that these compounds form nanogels with distinct properties depending on the polysaccharide structure, offering potential for biotechnological applications, such as drug delivery systems and nanomedicine (Akiyama et al., 2007).
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling cholesteryl iodide . It is also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
While specific future directions for cholesteryl iodide are not mentioned in the search results, research on cholesterol-based compounds has seen advances in synthesis and applications in different research fields . These applications range from drug delivery or bioimaging applications to cholesterol-based liquid crystals and gelators .
Mechanism of Action
- Its primary target is the cholesteryl ester transfer protein (CETP) , which plays a crucial role in regulating plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins .
- Subsequently, it is oxidized to iodine .
- However, it’s important to note that cholesteryl iodide is not commonly used for imaging due to its tissue-destroying effects .
- By inhibiting CETP, it alters the transfer of cholesteryl esters between lipoproteins, impacting cholesterol levels .
- Impact on Bioavailability : this compound’s bioavailability is influenced by its rapid absorption and distribution .
- By inhibiting CETP, it modulates the transfer of cholesteryl esters, potentially impacting atherosclerotic cardiovascular disease risk .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-iodo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45I/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVJGSYGUZXDAR-DPAQBDIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)I)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)I)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951874 | |
Record name | 3-Iodocholest-5-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2930-80-5 | |
Record name | Cholesteryl iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2930-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002930805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Iodocholest-5-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-β-iodocholest-5-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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